molecular formula C8H9BrMg B1626969 Magnesium, bromo(3,4-dimethylphenyl)- CAS No. 89980-68-7

Magnesium, bromo(3,4-dimethylphenyl)-

Cat. No.: B1626969
CAS No.: 89980-68-7
M. Wt: 209.37 g/mol
InChI Key: MRUHVZDUDMOXJP-UHFFFAOYSA-M
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Description

Magnesium, bromo(3,4-dimethylphenyl)- is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromo(3,4-dimethylphenyl) group, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium, bromo(3,4-dimethylphenyl)- typically involves the reaction of 3,4-dimethylbromobenzene with magnesium metal in an anhydrous ether solventThe reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of magnesium, bromo(3,4-dimethylphenyl)- follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems to ensure uniform mixing and optimal reaction conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(3,4-dimethylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatic Compounds: Result from substitution reactions.

    Biaryl Compounds: Produced through coupling reactions.

Scientific Research Applications

Magnesium, bromo(3,4-dimethylphenyl)- is used in various scientific research applications, including:

    Organic Synthesis: As a Grignard reagent, it is employed in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

    Material Science: Involved in the preparation of advanced materials with specific properties.

    Catalysis: Acts as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of magnesium, bromo(3,4-dimethylphenyl)- involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms in carbonyl compounds. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of a carbon-carbon bond. This reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium, bromo(3,4-dimethylphenyl)- is unique due to the presence of two methyl groups on the phenyl ring, which increases its nucleophilicity compared to simpler phenylmagnesium bromide. This enhanced nucleophilicity can lead to higher reaction rates and yields in certain organic synthesis reactions.

Properties

IUPAC Name

magnesium;1,2-dimethylbenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUHVZDUDMOXJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471725
Record name Magnesium, bromo(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89980-68-7
Record name Magnesium, bromo(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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